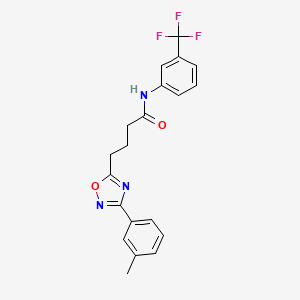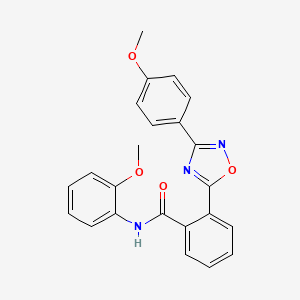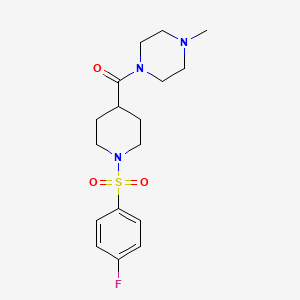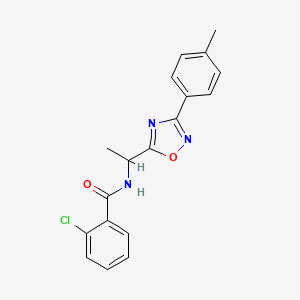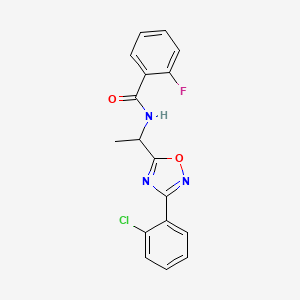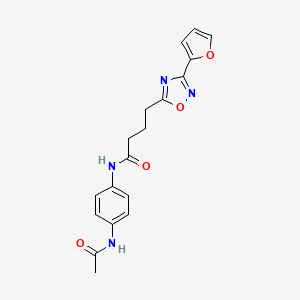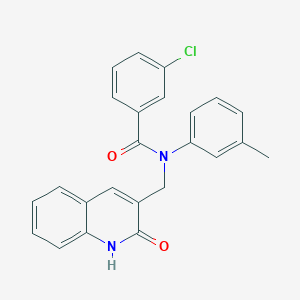
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CQMA and belongs to the class of quinoline-based compounds. CQMA has been studied for its potential use in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of CQMA involves the inhibition of various enzymes and proteins that are essential for the survival of cancer cells and infectious agents. CQMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
CQMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of infectious agents. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CQMA in lab experiments is its potent activity against cancer cells and infectious agents. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects on other enzymes and proteins, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of CQMA. One area of research is the development of novel derivatives of CQMA with improved activity and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CQMA in vivo. Additionally, the potential use of CQMA in combination with other drugs for the treatment of cancer and infectious diseases should be explored.
Métodos De Síntesis
The synthesis of CQMA involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-3-((m-tolyl)methyl)quinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CQMA. The synthesis method has been optimized to obtain a high yield of CQMA with high purity.
Aplicaciones Científicas De Investigación
CQMA has been studied extensively for its potential use in treating cancer. Studies have shown that CQMA can induce apoptosis in cancer cells by activating the caspase pathway. CQMA has also been studied for its potential use in treating infectious diseases such as malaria and tuberculosis. It has been shown to have potent antimalarial and antimycobacterial activity.
Propiedades
IUPAC Name |
3-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-4-10-21(12-16)27(24(29)18-8-5-9-20(25)14-18)15-19-13-17-7-2-3-11-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVREJBSCMBISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)



